molecular formula C10H9NO3 B1299805 Methyl (4-cyanophenoxy)acetate CAS No. 272792-14-0

Methyl (4-cyanophenoxy)acetate

Cat. No.: B1299805
CAS No.: 272792-14-0
M. Wt: 191.18 g/mol
InChI Key: MAVSETCJUQQWBN-UHFFFAOYSA-N
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Description

Methyl (4-cyanophenoxy)acetate is an organic compound with the molecular formula C10H9NO3. It is a derivative of phenoxyacetic acid, where the phenyl ring is substituted with a cyano group at the para position and an ester group at the meta position. This compound is used in various chemical syntheses and has applications in scientific research.

Scientific Research Applications

Methyl (4-cyanophenoxy)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.

    Industry: Used in the production of agrochemicals and pharmaceuticals.

Safety and Hazards

Methyl (4-cyanophenoxy)acetate is labeled with the GHS07 pictogram, and the signal word is "Warning" . The hazard statement is H302, which indicates that it may be harmful if swallowed .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl (4-cyanophenoxy)acetate can be synthesized through several methods. One common method involves the reaction of 4-cyanophenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-cyanophenoxy)acetate undergoes various chemical reactions, including:

    Nucleophilic substitution: The ester group can be hydrolyzed to form the corresponding acid.

    Reduction: The cyano group can be reduced to an amine group.

    Oxidation: The phenyl ring can undergo oxidation to form quinones.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can reduce the cyano group.

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) can oxidize the phenyl ring.

Major Products Formed

    Hydrolysis: 4-cyanophenoxyacetic acid.

    Reduction: Methyl (4-aminophenoxy)acetate.

    Oxidation: Quinone derivatives.

Mechanism of Action

The mechanism of action of methyl (4-cyanophenoxy)acetate depends on the specific reactions it undergoes. For example, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack, leading to the formation of the corresponding acid. In reduction reactions, the cyano group is converted to an amine group through the addition of hydrogen atoms.

Comparison with Similar Compounds

Similar Compounds

    Methyl (4-aminophenoxy)acetate: Similar structure but with an amine group instead of a cyano group.

    Methyl (4-nitrophenoxy)acetate: Contains a nitro group instead of a cyano group.

    Methyl (4-methoxyphenoxy)acetate: Contains a methoxy group instead of a cyano group.

Uniqueness

Methyl (4-cyanophenoxy)acetate is unique due to the presence of the cyano group, which imparts distinct chemical reactivity and properties compared to its analogs. The cyano group can participate in various reactions, making this compound versatile for different applications.

Properties

IUPAC Name

methyl 2-(4-cyanophenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-13-10(12)7-14-9-4-2-8(6-11)3-5-9/h2-5H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAVSETCJUQQWBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-cyanophenol and methyl bromoacetate in CH3CN was treated with K2CO3 and refluxed for 18 hours. Then the reaction was cooled to room temperature and concentrated. The residue was partitioned between EtOAc and H2O and the organic layer was washed with brine, driend (Na2SO4), filtered and evaporated. Flash chromatography (SiO2, hexanes/EtOAc) gave pure methyl 2-(4-cyanophenoxy)acetate.
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